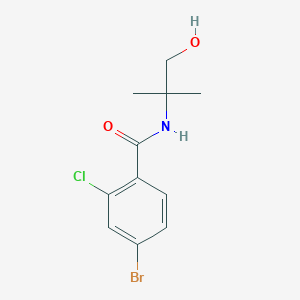![molecular formula C11H17NO3 B2998962 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 49682-94-2](/img/structure/B2998962.png)
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane
描述
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound that features a unique structural framework Spiro compounds are characterized by two rings connected through a single atom, which imparts rigidity and three-dimensionality to the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using cost-effective and readily available starting materials. The reaction conditions are adjusted to ensure high yield and purity of the final product. The process may involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro center or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, influencing cellular signaling processes .
相似化合物的比较
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 1,3,8-triazaspiro[4.5]decane-2,4-dione
- 8-(cyclopropylcarbonyl)-4-(cyclopropylmethyl)-1lambda~4~-thia-4,8-diazaspiro[4.5]decane-1,3-dione
Uniqueness
8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its unique spirocyclic structure, which imparts rigidity and three-dimensionality. This structural feature enhances its stability and potential for specific interactions with biological targets, making it a valuable compound for drug discovery and materials science .
属性
IUPAC Name |
cyclopropyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(9-1-2-9)12-5-3-11(4-6-12)14-7-8-15-11/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPSPNAWLOSPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
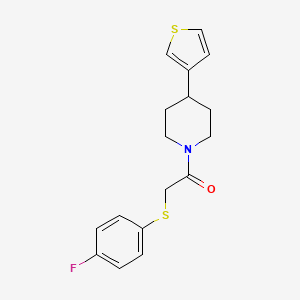
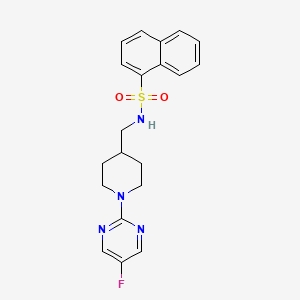
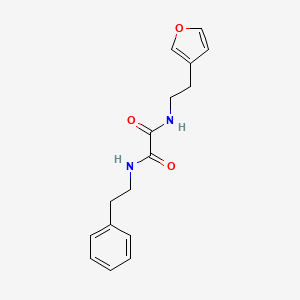
![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2998887.png)
![5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid](/img/structure/B2998889.png)
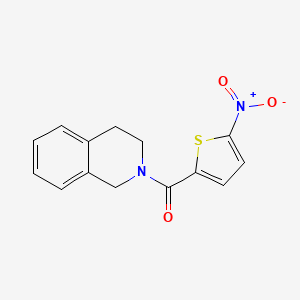
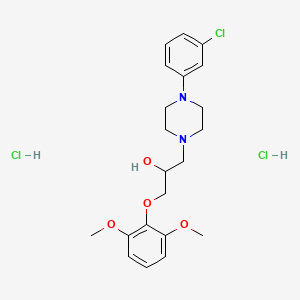
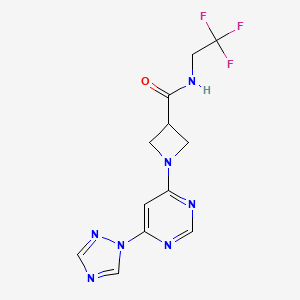
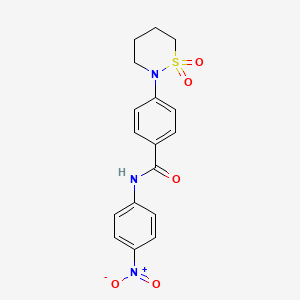
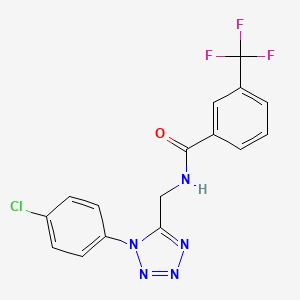
![N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2998898.png)
![N-{4-[4-(4-chlorobenzoyl)-1-methyltetrahydro-1H-pyrrol-3-yl]phenyl}acetamide](/img/structure/B2998899.png)
